molecular formula C7H8BNO4 B1303779 4-Methyl-3-nitrophenylboronic acid CAS No. 80500-27-2

4-Methyl-3-nitrophenylboronic acid

Cat. No. B1303779
CAS RN: 80500-27-2
M. Wt: 180.96 g/mol
InChI Key: OASVXBRTNVFKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitrophenylboronic acid is a chemical compound that is related to various nitrophenylboronic acids and derivatives. These compounds are of interest due to their potential applications in catalysis, synthesis of pharmaceuticals, and materials science. Although the provided papers do not directly discuss 4-Methyl-3-nitrophenylboronic acid, they do provide insights into the behavior and characteristics of structurally related compounds, which can be informative for understanding the properties and reactivity of 4-Methyl-3-nitrophenylboronic acid.

Synthesis Analysis

The synthesis of ortho-nitrophenylboronic acids, which are structurally related to 4-Methyl-3-nitrophenylboronic acid, can be achieved through I–Mg exchange followed by quenching with trimethyl borate. This method is notable for its use of commercially available reagents and its rapid execution, typically within an hour . This suggests that similar methods could potentially be adapted for the synthesis of 4-Methyl-3-nitrophenylboronic acid, with the expectation of good yields and straightforward procedures.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Methyl-3-nitrophenylboronic acid, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has been determined using crystallographic methods . These studies reveal details such as intramolecular hydrogen bonding, which could also be relevant to the molecular structure of 4-Methyl-3-nitrophenylboronic acid. Understanding the crystal structure can provide insights into the reactivity and potential applications of the compound.

Chemical Reactions Analysis

The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . This indicates that the position and nature of substituents on the phenyl ring of phenylboronic acids can significantly influence their chemical reactivity. Therefore, the methyl and nitro groups on 4-Methyl-3-nitrophenylboronic acid are likely to affect its participation in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenylboronic acids and their derivatives can be influenced by their molecular structure, as seen in the polymorphism of 2-(4-nitrophenyl)acetic acid . The presence of different substituents and their positions can lead to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and dipole-dipole contacts. These factors are critical in determining the solubility, stability, and overall physical behavior of the compound, which would also apply to 4-Methyl-3-nitrophenylboronic acid.

Scientific Research Applications

1. Antimalarial Activity Research

4-Methyl-3-nitrophenylboronic acid has been involved in the synthesis of compounds with potential antimalarial activity. For instance, Görlitzer et al. (2006) utilized a derivative of this compound in the synthesis of thieno[3,4-c]quinoline-4-yl-amines. These compounds were tested for their in vitro antimalarial activity against Plasmodium falciparum strains, showing significant activity, which highlights the potential of 4-methyl-3-nitrophenylboronic acid in antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

2. Environmental Bioremediation

Research by Bhushan et al. (2000) indicates the application of 4-methyl-3-nitrophenylboronic acid in environmental science. Their study focuses on the biodegradation of 3-methyl-4-nitrophenol, a major breakdown product of certain pesticides, highlighting the relevance of this compound in studies related to environmental decontamination and bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

3. Nanocomposite Catalysis

The catalytic properties of nanocomposites involving 4-methyl-3-nitrophenylboronic acid have been explored. Hatamifard et al. (2016) discussed the use of an Ag/zeolite nanocomposite, which included 4-methyl-3-nitrophenylboronic acid, for catalytic applications such as the oxidative hydroxylation of phenylboronic acid and reduction of various dyes at room temperature. This showcases the compound's potential in the field of catalysis and nanotechnology (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

4. Sugar Detection Techniques

The modified forms of phenylboronic acids, including 3-nitrophenylboronic acid, have been used to enhance the sensitivity of sugar detection methods. Zhang and Chen (2010) reported the use of 3-nitrophenylboronic acid in reactive desorption electrospray ionization (DESI) for the detection of sugars, showcasing improved sensitivity due to the stabilization of the resulting boronate ester anion (Zhang & Chen, 2010).

5. Synthesis of Functionalized Derivatives

Collibee and Yu (2005) demonstrated the synthesis of a variety of ortho-nitrophenylboronic acids, which are structurally related to 4-methyl-3-nitrophenylboronic acid. Their method allowed the preparation of these compounds with functional groups like cyano, nitro, and ester, which are essential for further chemical applications (Collibee & Yu, 2005).

Safety And Hazards

4-Methyl-3-nitrophenylboronic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

properties

IUPAC Name

(4-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVXBRTNVFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378514
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrophenylboronic acid

CAS RN

80500-27-2
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-nitrobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitrophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-nitrophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-nitrophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-nitrophenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitrophenylboronic acid

Citations

For This Compound
23
Citations
H Sawada, Y Yoshino, M Kurachi, T Kawase… - Polymer, 2000 - Elsevier
… hydrophilic compounds such as 4-hydroxyazobenzene-4′-sulfonic acid sodium salt, acridine hydrochloride, 4-methoxyphenylboronic acid, 4-methyl-3-nitrophenylboronic acid, and …
Number of citations: 39 www.sciencedirect.com
H Temel, S Paşa, M Aydemir - Tetrahedron: Asymmetry, 2015 - Elsevier
… Boronic derivative compounds such as phenylboronic acid, 6-methoxynaphthalen-2-ylboronic acid, 4-methyl-3-nitrophenylboronic acid and 1,4-phenylenediboronic acid were applied …
Number of citations: 10 www.sciencedirect.com
MF Lappert - Chemical Reviews, 1956 - ACS Publications
I. Introduction For the purpose of this review, the compounds considered to be within its scope are those boron-containing substances which have one or more organic radicals. These …
Number of citations: 299 pubs.acs.org
C Granchi, S Roy, A De Simone, I Salvetti… - European journal of …, 2011 - Elsevier
… cases 4-bromo-1-methyl-2-nitrobenzene (5) was reacted with boronic acids R 2 B(OH) 2 , whereas in other cases we found it convenient to react 4-methyl-3-nitrophenylboronic acid (6) …
Number of citations: 81 www.sciencedirect.com
H Sawada - Journal of fluorine chemistry, 2003 - Elsevier
A variety of fluoroalkyl end-capped oligomers were prepared under mild conditions by the use of fluoroalkanoyl peroxide as a key intermediate. These oligomers can form the self-…
Number of citations: 105 www.sciencedirect.com
Y Heo, YS Song, BT Kim, JN Heo - Tetrahedron letters, 2006 - Elsevier
… However, the reaction of 4-methyl-3-nitrophenylboronic acid is sluggish and provides the mono-adduct 6g in only moderate yield (entry 7). Suzuki–Miyaura coupling reaction of 3 with …
Number of citations: 98 www.sciencedirect.com
SA Mir, MS Maqbool, G Hussain, YP Bharitkar… - Steroids, 2023 - Elsevier
… 2-(4-methyl-3nitrophenyl)-withaferin A (14): Prepared by general procedure 3 by taking 2 (0.0839 mmol, 50 mg), 4-methyl-3-nitrophenylboronic acid (0.1007 mmol, 15 mg), K 2 CO 3 (…
Number of citations: 4 www.sciencedirect.com
TA Popp, C Tallant, C Rogers, O Fedorov… - Journal of Medicinal …, 2016 - ACS Publications
… Standard protocol 2 with 0.80 g (2.5 mmol) of 53 and 0.51 g (2.8 mmol) of 4-methyl-3-nitrophenylboronic acid. FCC with CH 2 Cl 2 with 1% MeOH Rf 0.3) gave 0.56 g (1.5 mmol, 60%) of …
Number of citations: 58 pubs.acs.org
N Lecat‐Guillet, Y Ambroise - … : Chemistry Enabling Drug …, 2009 - Wiley Online Library
… ′-Methyl-3′-nitrophenyl-4-yl-phenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrochloride (11): The title compound was prepared from 21 (40 mg) and 4-methyl-3-nitrophenylboronic acid (…
T Pesnot, LM Tedaldi, PG Jambrina, E Rosta… - Organic & …, 2013 - pubs.rsc.org
Derivatives of UMP (uridine monophosphate) with a fluorogenic substituent in position 5 represent a small but unique class of fluorophores, which has found important applications in …
Number of citations: 25 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.